Cas no 415701-38-1 (3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid)
415701-38-1 structure
Product Name:3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
Numero CAS:415701-38-1
MF:C14H19NO4
MW:265.30496430397
MDL:MFCD00431211
CID:3061440
PubChem ID:755191
Update Time:2025-10-05
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid
- 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid
- ChemDiv3_006937
- EN300-241703
- 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
- BBL011648
- 415701-38-1
- SCHEMBL2799283
- HMS1492L07
- AKOS000274306
- STL011545
- 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoicacid
- CS-0302363
- Cambridge id 5342856
- Oprea1_486719
- NBA83995
- IDI1_024847
- 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic Acid
- 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid hydrochloride
- Oprea1_482464
-
- MDL: MFCD00431211
- Inchi: 1S/C14H19NO4/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3,(H,16,17)
- Chiave InChI: WBSFXIIDLAELJP-UHFFFAOYSA-N
- Sorrisi: O(C)C1C(=CC2=C(C=1)CN(CCC(=O)O)CC2)OC
Proprietà calcolate
- Massa esatta: 265.13140809g/mol
- Massa monoisotopica: 265.13140809g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 310
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1
- Superficie polare topologica: 59Ų
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM259369-5g |
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid |
415701-38-1 | 97% | 5g |
$825 | 2021-08-18 | |
| Chemenu | CM259369-1g |
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid |
415701-38-1 | 97% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-241703-1g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid |
415701-38-1 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-241703-5g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid |
415701-38-1 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-241703-10g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid |
415701-38-1 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-241703-0.05g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid |
415701-38-1 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-241703-0.1g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid |
415701-38-1 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-241703-0.25g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid |
415701-38-1 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-241703-0.5g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid |
415701-38-1 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-241703-1.0g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid |
415701-38-1 | 95% | 1.0g |
$728.0 | 2024-06-19 |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
415701-38-1 (3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti